
3-Ethoxy-2,2-dimethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2. It is an aldehyde characterized by the presence of an ethoxy group and two methyl groups attached to the butanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form the sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. This intermediate is subsequently dehydrogenated over a copper catalyst to yield 3,3-dimethylbutanal .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of reactive distillation and optimized reaction parameters, such as temperature and pressure, ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Ethoxy-2,2-dimethylbutanoic acid.
Reduction: 3-Ethoxy-2,2-dimethylbutanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. The ethoxy group and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
3-Ethoxy-2-cyclopentenone: Another ethoxy-substituted compound with different reactivity due to the cyclopentenone ring.
2,2-Dimethylbutanal: Lacks the ethoxy group, resulting in different chemical properties and applications.
Uniqueness: 3-Ethoxy-2,2-dimethylbutanal is unique due to the presence of both the ethoxy group and the two methyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-ethoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3 |
Clé InChI |
DPELPJKUHZBNAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



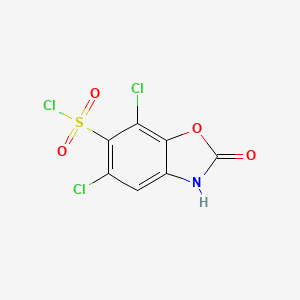
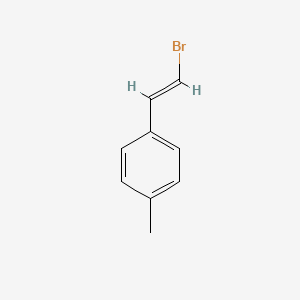
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)
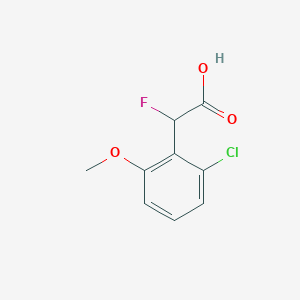
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
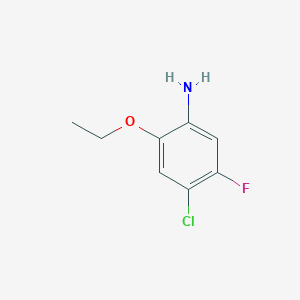


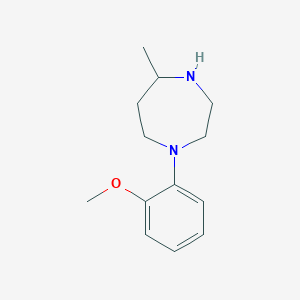
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


